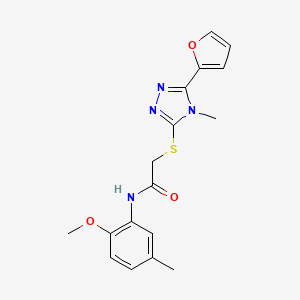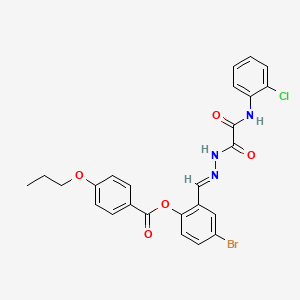![molecular formula C23H18BrN3O5 B12024829 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate CAS No. 769156-81-2](/img/structure/B12024829.png)
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate es un compuesto orgánico complejo con aplicaciones potenciales en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un átomo de bromo, un grupo metoxianilina y un éster benzoato. La presencia de estos grupos funcionales lo convierte en una molécula versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate normalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación de la hidrazona: Esto implica la reacción de 4-bromo-2-formilfenil benzoato con 3-metoxianilina en presencia de un catalizador ácido para formar el intermedio de hidrazona.
Acetilación: El intermedio de hidrazona se acetila luego usando anhídrido acético para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo hidrazona se puede reducir para formar la amina correspondiente.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo usando reactivos como la azida de sodio (NaN3) o la tiourea.
Productos Principales
Oxidación: Formación de 4-bromo-2-((E)-{[(3-hidroxianilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate.
Reducción: Formación de 4-bromo-2-((E)-{[(3-methoxyanilino)(amino)acetyl]hydrazono}methyl)phenyl benzoate.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a las enzimas e inhibir su actividad, lo que lleva a varios efectos biológicos. Las vías y los objetivos moleculares exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate
- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
Unicidad
La singularidad de 4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate reside en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
769156-81-2 |
|---|---|
Fórmula molecular |
C23H18BrN3O5 |
Peso molecular |
496.3 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H18BrN3O5/c1-31-19-9-5-8-18(13-19)26-21(28)22(29)27-25-14-16-12-17(24)10-11-20(16)32-23(30)15-6-3-2-4-7-15/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
Clave InChI |
AHAHHULEXVUICW-AFUMVMLFSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12024748.png)

![Ethyl 2-(2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)acetate](/img/structure/B12024762.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12024772.png)

![(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024787.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)
![methyl 4-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12024793.png)


![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024813.png)

![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
